rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride, cis
CAS No.: 835926-44-8
Cat. No.: VC8139170
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835926-44-8 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 |
| IUPAC Name | methyl (1R,2S)-2-aminocyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | PYKBWUZZPSEGLC-HHQFNNIRSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCCC[C@@H]1N.Cl |
| SMILES | COC(=O)C1CCCCC1N.Cl |
| Canonical SMILES | COC(=O)C1CCCCC1N.Cl |
Introduction
Structural and Stereochemical Characterization
Molecular Architecture
The compound features a cyclohexane ring substituted with an amino group at the C2 position and a methyl ester at C1, with both groups occupying adjacent cis positions. The hydrochloride salt enhances stability and solubility. Key identifiers include:
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IUPAC Name: Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride .
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InChIKey: PYKBWUZZPSEGLC-HHQFNNIRSA-N.
The cis-configuration is confirmed via X-ray crystallography and NMR spectroscopy. For example, coupling constants (J) in ¹H NMR distinguish cis/trans isomers, while NOE correlations validate spatial proximity of the amino and ester groups .
Conformational Analysis
The cyclohexane ring adopts a chair conformation, with the amino and ester groups occupying axial-equatorial or equatorial-axial positions to minimize steric strain. Computational models (DFT) align with experimental data, showing minimal energy differences (~2 kcal/mol) between conformers .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves four steps (Fig. 1):
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Amination: Cyclohexanone reacts with ammonium acetate under reflux to form an imine intermediate.
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Reduction: Sodium borohydride reduces the imine to cis-2-aminocyclohexanol .
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Esterification: Methanol and thionyl chloride convert the alcohol to the methyl ester.
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Salt Formation: Treatment with HCl yields the hydrochloride salt.
Optimized Conditions:
Industrial Scalability
Continuous flow reactors replace batch processes to enhance efficiency. Key parameters include:
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Temperature: 50–60°C for amination.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.67 g/mol | |
| Melting Point | 198–202°C (dec.) | |
| Solubility | >50 mg/mL in H₂O | |
| LogP (Partition Coefficient) | -1.2 (predicted) | |
| Stability | Stable at -20°C (dry) |
Biological Activity and Applications
Catalytic Applications
In asymmetric catalysis, the compound’s rigid cyclohexane backbone stabilizes transition states. For example, it enhances enantioselectivity in Sc(III)-BINOL complexes for mandelic acid resolution (ΔΔδ = 0.212 ppm in ¹H NMR) .
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Difference | Application |
|---|---|---|---|
| rac-Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate HCl | C₇H₁₂ClNO₂ | Smaller ring (cyclobutane) | Lower thermal stability |
| trans-4-Aminocyclohexanol | C₆H₁₃NO | Trans-configuration | Less steric hindrance |
Cyclobutane analogues exhibit reduced ring strain but lower solubility, limiting pharmaceutical use .
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